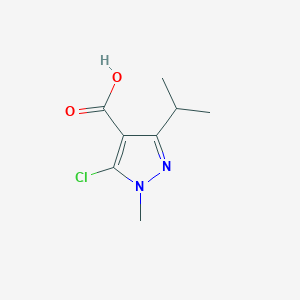

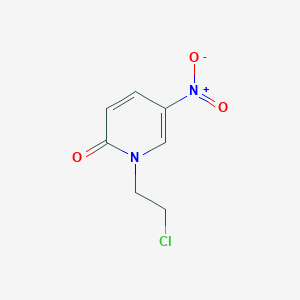

![molecular formula C14H12ClN3O2 B1417333 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid CAS No. 1094451-89-4](/img/structure/B1417333.png)

1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods .

Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . The formation of 2-aroyl-4 (5)-arylimidazoles as side products strongly depends on the reaction conditions employed .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 146.58 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

Imidazole derivatives are known for their antimicrobial properties. The presence of a 5-chloro-1-methyl-1H-imidazol-2-yl group in the compound suggests potential use as a starting point for synthesizing new antimicrobial agents. These could target a range of pathogens, including bacteria and fungi, by disrupting their cell membrane integrity or inhibiting critical enzymes within the microbial cells .

Anticancer Research

The indole carboxylic acid moiety is often explored for its anticancer properties. Researchers could investigate this compound’s efficacy in inhibiting cancer cell growth, potentially leading to the development of new chemotherapeutic agents. Its mode of action may involve the disruption of cell signaling pathways or interference with DNA replication in cancerous cells .

Anti-Inflammatory Applications

Compounds with an imidazole ring have been associated with anti-inflammatory activity. This compound could be studied for its effectiveness in reducing inflammation, possibly by modulating the activity of cyclooxygenase enzymes or other inflammatory mediators .

Antioxidant Potential

The imidazole moiety is sometimes linked to antioxidant activity. This compound could be assessed for its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and aging .

Enzyme Inhibition Studies

Both imidazole and indole rings are common in enzyme inhibitors. This compound could be used to study its inhibitory effects on various enzymes, such as aldose reductase, which is involved in diabetic complications. Understanding its interaction with enzymes could lead to the design of more effective inhibitors .

Drug Synthesis and Modification

The structural complexity of this compound makes it a candidate for the synthesis and modification of drugs. Its imidazole and indole components could be functionalized to create derivatives with enhanced pharmacological properties, such as increased potency or reduced toxicity .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(5-chloro-1-methylimidazol-2-yl)methyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c1-17-12(15)7-16-13(17)8-18-10-5-3-2-4-9(10)6-11(18)14(19)20/h2-7H,8H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQWKYHXLSQRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CN2C3=CC=CC=C3C=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)

![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)

![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)

![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)

![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)